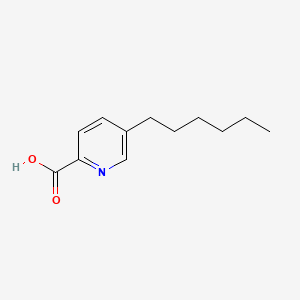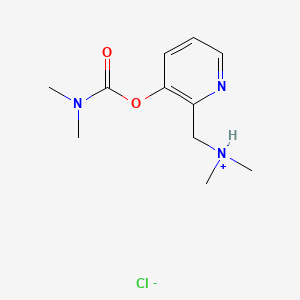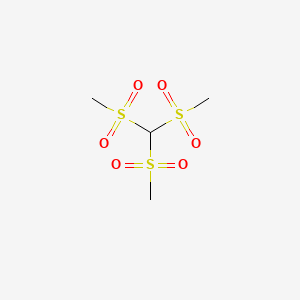
Trimethylsulfonylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulfonylmethane is an organosulfur compound with the molecular formula C₄H₁₀O₆S₃ and a molecular weight of 250.314 g/mol . It is characterized by the presence of three sulfonyl groups attached to a methane backbone. This compound is known for its stability and resistance to decomposition at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfonylmethane can be synthesized through various methods. One common approach involves the reaction of methanesulfonic acid with formaldehyde and a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanesulfonic acid and formaldehyde in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted methanesulfonyl derivatives.
Scientific Research Applications
Trimethylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of trimethylsulfonylmethane involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl sulfone (DMSO₂): An organosulfur compound with similar properties but a simpler structure.
Methanesulfonylmethane: Another related compound with fewer sulfonyl groups.
Uniqueness: Trimethylsulfonylmethane is unique due to its three sulfonyl groups, which confer distinct chemical reactivity and stability compared to its simpler counterparts .
Properties
CAS No. |
67294-81-9 |
|---|---|
Molecular Formula |
C4H10O6S3 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
tris(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O6S3/c1-11(5,6)4(12(2,7)8)13(3,9)10/h4H,1-3H3 |
InChI Key |
QYBXIUDBUIUBHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
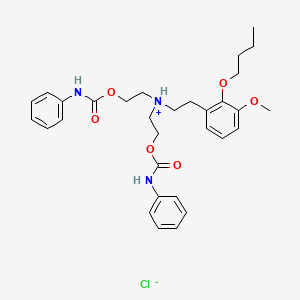
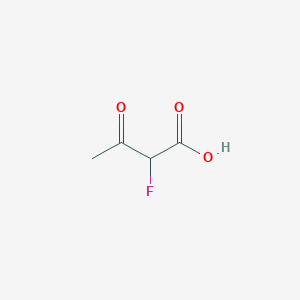
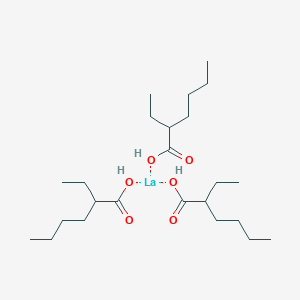
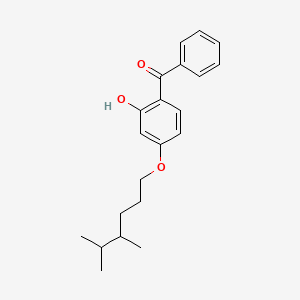
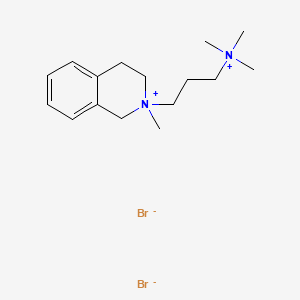

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
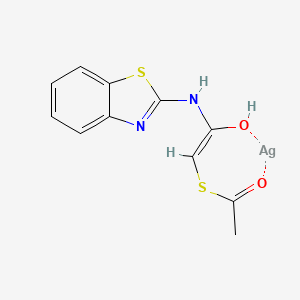
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
